molecular formula C12H14O4 B8615813 3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 5169-81-3

3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B8615813
Key on ui cas rn: 5169-81-3
M. Wt: 222.24 g/mol
InChI Key: RJJHLSTYKMSPHP-UHFFFAOYSA-N
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Patent
US06420569B1

Procedure details

Undernitrogen, 2.8 g of 4-hydroxy-6-methyl-3-(4-methyl-2-pentenoyl)-2-pyrone was dissolved in ethyl acetate and 0.14 g of 5% palladium/carbon was added thereto. The nitrogen in the reaction vessel was substituted by hydrogen and the reaction mixture was stirred at room temperature for 5 hours. After that, the reaction mixture was filtered through a Celite pad and the Celite pad was washed with 50 ml of ethyl acetate. The solution combined the filtrate with the washing solution was washed with 0.1% hydrochloric acid once, water twice and saturated brine once, subsequently. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a residue, which was subjected to silica gel column chromatography (eluent: hexane/ethyl acetate =6/1) to give 2.68 g of 4-hydroxy-6-methyl-3-(4-methylpentanoyl)-2-pyrone.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[C:3]=1[C:10](=[O:16])[CH:11]=[CH:12][CH:13]([CH3:15])[CH3:14].[H][H].CCCCCC.C(OCC)(=O)C>C(OCC)(=O)C.[Pd]>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[C:3]=1[C:10](=[O:16])[CH2:11][CH2:12][CH:13]([CH3:14])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
OC1=C(C(OC(=C1)C)=O)C(C=CC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After that, the reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the Celite pad was washed with 50 ml of ethyl acetate
WASH
Type
WASH
Details
was washed with 0.1% hydrochloric acid once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C)=O)C(CCC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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